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Compound Focus: Tebipenem Pivoxil

CAS No.: 161715-24-8

Cat. No.: S544817

In Vitro Efficacy & Pharmacokinetic/Pharmacodynamic
Data

The tables below summarize quantitative data on tebipenem's activity and target exposure levels.

Table 1: In Vitro Susceptibility of Tebipenem Against Key Pathogens

Organism | Phenotype MICo0 (Mmg/L) Key Comparators (MICgo in mg/L) Citation

ESBL-producing *E. coli* 0.03 to 0.06 Meropenem (0.03); Ertapenem (0.015) [1] [2]
ESBL-producing *K. pneumoniae* 0.06t0 0.125 Meropenem (0.03); Ertapenem (0.03) [1] [2]
Urinary Tract *Enterobacterales* 0.06 Meropenem (0.06); Ertapenem (0.03) [2]

MDR *Enterobacterales* 0.06 - [2]

Table 2: Pharmacokinetic/Pharmacodynamic Targets & Dosing
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Parameter /| Scenario

Target | Recommended Dosing Citation

Primary PK/PD Target

Renal Function-Based Dosing (Adults)

L CCR =80 mL/min

L CCR 50-80 mL/min

L CCR 30-50 mL/min

L CCR < 30 mL/min

Pediatric Dosing (Shigellosis)

fAUCo—24/MIC = 34.58 [3]

[3]

600 mg every 8 hours

300 mg every 8 hours

300 mg every 8 hours

150 mg every 12 hours

4 mg/kg, three times daily [4] [5]

Core Experimental Protocols

Here are detailed methodologies for key experiments used to generate the data above.

Broth Microdilution for MIC Determination

This is the standard method for determining the Minimum Inhibitory Concentration (MIC) of tebipenem [1].

¢ Reagent Preparation: Reconstitute tebipenem powder in deionized water to create a stock solution
(e.g., 1000 mg/L). Perform serial twofold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) to
achieve a final testing range (e.g., 0.004 to 4 mg/L) after bacterial inoculum is added.

¢ Inoculum Standardization: Prepare a bacterial suspension from fresh overnight cultures, adjusted to
a 0.5 McFarland standard, then further dilute in CAMHB to achieve a final concentration of

approximately 5 x 105 CFUImL in each well.

¢ Inoculation & Incubation: Dispense the standardized inoculum into 96-well plates pre-loaded with
antibiotic dilutions. Include quality control strains (e.g., E. coli ATCC 25922) and positive (no
antibiotic) and negative (no growth) controls on each plate. Incub the plates at 35°C for 16-20 hours.

¢ Endpoint Determination: The MIC is defined as the lowest concentration of tebipenem that
completely inhibits visible growth of the organism.
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Population Pharmacokinetic (PopPK) Modeling

A PopPK model for tebipenem was developed using data from phase 1 and phase 3 clinical trials [6].

e Base Model Development: The structural model that best described tebipenem'’s pharmacokinetics
was a two-compartment model with linear elimination and two transit compartments to model
the absorption phase after oral administration of the prodrug.

e Covariate Analysis: The relationship between renal function, expressed as creatinine clearance
(CLcr), and tebipenem's renal clearance (CLR) was found to be clinically significant. This relationship
was best described using a sigmoidal Hill-type function.

o Model Qualification: The final model was validated using a prediction-corrected visual predictive
check (pcVPC) and a sampling-importance-resampling (SIR) procedure to ensure its robustness and
predictive performance.

Troubleshooting & FAQs for Researchers

Q1: How does tebipenem's in vitro potency compare to other carbapenems? Tebipenem is highly potent.
For E. coli, its MICeo was equivalent to meropenem and lower than imipenem and ertapenem. For K.
pneumoniae, its MICoo was 2-fold higher than meropenem but lower than imipenem and ertapenem [1]. It

retains activity against isolates co-resistant to ciprofloxacin and trimethoprim/sulfamethoxazole [1].

Q2: What is the primary driver for dose adjustment in patients? Renal function is the most critical
covariate. A sigmoidal relationship exists between creatinine clearance and the renal clearance of tebipenem
[6]. Dosing must be adjusted based on CLcr to ensure effective drug exposure and avoid potential toxicity, as

outlined in Table 2 [3].

Q3: Does tebipenem require adjustment for age, body size, or sex? According to the population PK
analysis, no dose adjustments are warranted based on age, body size, or sex alone, as these covariates were
not associated with substantial differences in tebipenem exposure in patients with complicated urinary tract

infections [6].

Q4: How is the prodrug, tebipenem pivoxil, processed in the body? Tebipenem pivoxil is an orally
administered prodrug. It is converted to the active moiety, tebipenem, in the intestinal enterocytes before

reaching the systemic circulation [6].
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Experimental Workflow & Resistance Analysis

The following diagrams illustrate the core workflows for evaluating tebipenem in the laboratory.
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Figure 1: Broth Microdilution Workflow for MIC Testing
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Figure 2: Workflow for Resistance Mechanism Analysis
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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